4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole
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Overview
Description
The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole is a complex organic molecule characterized by its unique structural features It contains a hexahydro-[1,3]dioxolo[4,5-c]pyrrole core, which is a fused bicyclic system, and a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxymethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the hexahydro-[1,3]dioxolo[4,5-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.
Introduction of the tert-butyldimethylsilyl (TBDMS) group: The hydroxyl group on the molecule is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine.
Final modifications: Additional functional groups can be introduced through various organic reactions, such as alkylation or acylation, to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed under acidic conditions (e.g., using tetrabutylammonium fluoride, TBAF) to reveal the free hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxyl compound
Substitution: Removal of the TBDMS group to yield the free hydroxyl compound
Scientific Research Applications
The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can serve as a probe or intermediate in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the TBDMS group can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
- (3aR,4R,6aS)-4-{[(trimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
- (3aR,4R,6aS)-4-{[(triisopropylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
Uniqueness
The uniqueness of (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole lies in its specific structural features, such as the TBDMS protecting group, which can influence its reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl-[(2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h10-12,15H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQCXEITXMMYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CNC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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